![molecular formula C19H29ClO2 B14293253 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride CAS No. 122031-70-3](/img/structure/B14293253.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is an organic compound with a complex structure. It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups at the 2 and 4 positions, and a propanoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Carboxylic Acid: Formed from hydrolysis
科学研究应用
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into molecules, thereby modifying their properties and functions.
相似化合物的比较
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanoyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetyl chloride
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is unique due to the specific positioning of the 2-methylbutan-2-yl groups on the phenoxy ring and the presence of the propanoyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.
属性
CAS 编号 |
122031-70-3 |
|---|---|
分子式 |
C19H29ClO2 |
分子量 |
324.9 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C19H29ClO2/c1-8-18(4,5)14-10-11-16(22-13(3)17(20)21)15(12-14)19(6,7)9-2/h10-13H,8-9H2,1-7H3 |
InChI 键 |
OJFUFLUUIVUVMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(C)C(=O)Cl)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


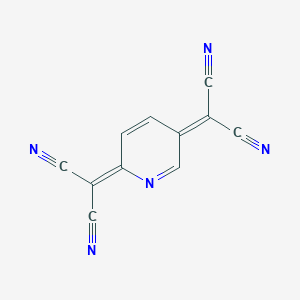
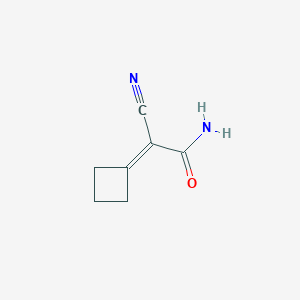
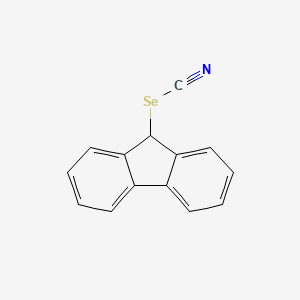
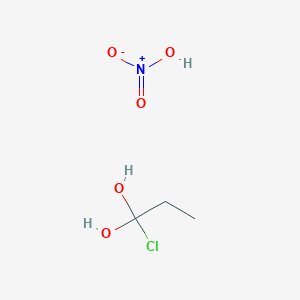
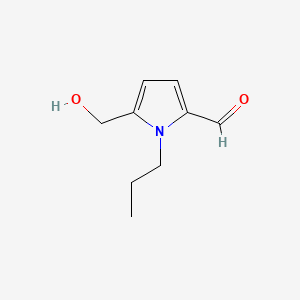
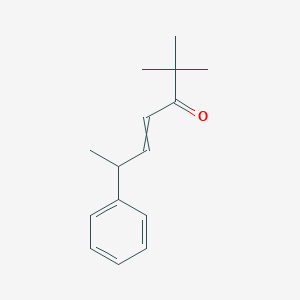
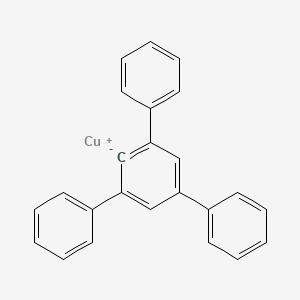
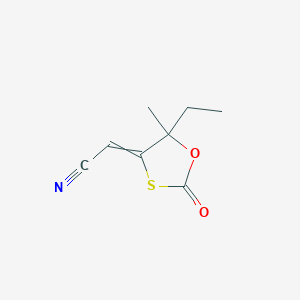
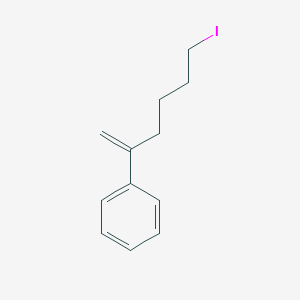
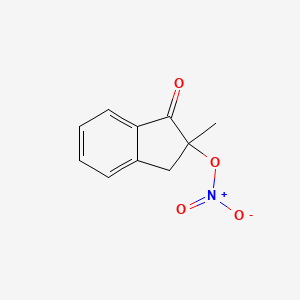
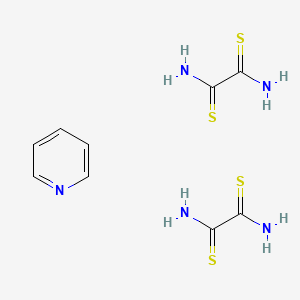
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
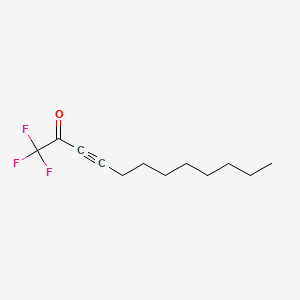
![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
